N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide is a complex organic compound that features a sulfonamide group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with an aminomethyl group, followed by the introduction of a cyclopropoxy group. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Due to its sulfonamide group, it is explored for its antibacterial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-(2-(Aminomethyl)-3-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other sulfonamide-based compounds:
Sulfanilamide: A simpler sulfonamide with a benzene ring, known for its antibacterial properties.
Sulfamethoxazole: Another sulfonamide used as an antibiotic, featuring a more complex structure with additional functional groups.
Ampiroxicam: A sulfonamide-based anti-inflammatory drug with a cyclic structure.
Hydrochlorothiazide: A diuretic drug that contains both acyclic and cyclic sulfonamide groups.
Properties
Molecular Formula |
C10H15N3O3S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[2-(aminomethyl)-3-cyclopropyloxypyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-8-4-5-12-9(6-11)10(8)16-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3,(H,12,13) |
InChI Key |
QPYXITFJCMBDPL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.